molecular formula C5HBrClNS B13114541 2-Bromo-5-chlorothiophene-3-carbonitrile

2-Bromo-5-chlorothiophene-3-carbonitrile

Cat. No.: B13114541
M. Wt: 222.49 g/mol
InChI Key: MJAHAXKZULWEPV-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiophene-3-carbonitrile is a halogenated thiophene derivative with the molecular formula C5HBrClNS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorothiophene-3-carbonitrile typically involves halogenation and nitrile formation reactions. One common method includes the bromination of 5-chlorothiophene-2-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the production efficiency and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chlorothiophene-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity is crucial for its role in the synthesis of complex organic compounds and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chlorothiophene-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the thiophene ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C5HBrClNS

Molecular Weight

222.49 g/mol

IUPAC Name

2-bromo-5-chlorothiophene-3-carbonitrile

InChI

InChI=1S/C5HBrClNS/c6-5-3(2-8)1-4(7)9-5/h1H

InChI Key

MJAHAXKZULWEPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C#N)Br)Cl

Origin of Product

United States

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